REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[NH:10][C:9](=O)[CH:8]=[N:7]2.O=P(Cl)(Cl)[Cl:15]>>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([Cl:15])[CH:8]=[N:7]2
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Name
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|
Quantity
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2 g
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Type
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reactant
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Smiles
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BrC=1C=CC=C2N=CC(NC12)=O
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Name
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|
Quantity
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36 mL
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Type
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reactant
|
Smiles
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O=P(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
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Details
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the excess of POCl3 is evaporated
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Type
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ADDITION
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Details
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water is then added
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Type
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EXTRACTION
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Details
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extracted 3× with CH2Cl2
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Type
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WASH
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Details
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The combined organic layers are successively washed with water, NaHCO3, saturated brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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the filtrate is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
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The residue is purified by chromatography (silicagel, hexane:CH2Cl2=7:3=>1:1)
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Name
|
|
Type
|
product
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Smiles
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BrC=1C=CC=C2N=CC(=NC12)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |